Cas no 458-24-2 (DL-Fenfluramine)

DL-Fenfluramine structure
DL-Fenfluramine structure
Product Name:DL-Fenfluramine
CAS No:458-24-2
MF:C12H16F3N
MW:231.257353782654
CID:329954
PubChem ID:3337
Update Time:2025-04-19

DL-Fenfluramine Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine,N-ethyl-a-methyl-3-(trifluoromethyl)-
    • DL-Fenfluramine
    • Fenfluramine
    • 1-(meta-Trifluoromethyl-phenyl)-2 ethylaminopropane
    • 3-(Trifluoromethyl)-N-ethyl-α-methylphenethylamine
    • Acino
    • Benzeneethanamine, N-ethyl-α-methyl-3-(trifluoromethyl)-
    • N-Ethyl-α-methyl-3-trifluoromethylphenethylamine
    • Obedrex
    • Pesos
    • Phenethylamine, N-ethyl-α-methyl-m-(trifluoromethyl)-
    • PONDERAX
    • Ponderax PA
    • Rotondin
    • n-ethyl-alpha-methyl-m-(trifluoromethyl)phenethylamine
    • N-Ethyl-.alpha.-methyl-m-(trifluoromethyl)phenethylamine hydrochloride (Salt/Mix)
    • Fenfluramin
    • Ponderex (Salt/Mix)
    • N-Ethyl-.alpha.-methyl-3-trifluoromethylphenethylamine
    • D07945
    • IDI1_000980
    • AKOS011892098
    • DTXCID103044
    • Phenethylamine, N-ethyl-.alpha.-methyl-m-(trifluoromethyl)-
    • Adipomin (Salt/Mix)
    • EINECS 207-276-3
    • NS00009363
    • (+-)-Fenfluramine
    • Ethyl-[1-methyl-2-(3-trifluoromethyl-phenyl)-ethyl]-amine
    • BRN 4783711
    • HSDB 3080
    • Benzeneethanamine, N-ethyl-alpha-methyl-3-(trifluoromethyl)-
    • NSC_3337
    • Prestwick_868
    • FENFLURAMINE [MI]
    • CAS-458-24-2
    • N-ETHYL-.ALPHA.-METHYL-3-(TRIFLUOROMETHYL)BENZENEETHANAMINE
    • Z008
    • Fintepla
    • Fenfluramine [INN:BAN]
    • Fenfluramine (INN)
    • Fenfluramina [DCIT]
    • NCGC00159473-05
    • Ethyl-(1-methyl-2-(3-trifluoromethyl-phenyl)-ethyl)-amine
    • NINDS_000980
    • N-ETHYL-.ALPHA.-METHYL-M-(TRIFLUOROMETHYL)PHENETHYLAMINE
    • Phenfluramine
    • 2DS058H2CF
    • N-Ethyl-1-[3-(trifluoromethyl)phenyl]-2-propanamine #
    • 458-24-2
    • Benzeneethanamine, N-ethyl-.alpha.-methyl-3-(trifluoromethyl)-
    • CHEBI:5000
    • A08AA02
    • NCGC00159473-04
    • FENFLURAMINE [WHO-DD]
    • 1-(m-trifluoromethyl-phenyl)-2-ethylaminopropane
    • GTPL4613
    • NCGC00159473-03
    • Fenfluraminum [INN-Latin]
    • DEA No. 1670
    • BDBM84738
    • CAS_16105-77-4
    • CHEMBL87493
    • FENFLURAMINE [VANDF]
    • 3-(Trifluoromethyl)-N-ethyl-.alpha.-methylphenethylamine
    • KBio1_000980
    • L000742
    • Pondimin (Salt/Mix)
    • Fenfluraminum
    • UNII-2DS058H2CF
    • 2-Ethylamino-1-(3-trifluoromethylphenyl)propane
    • Brabafen
    • dexfenfluramine
    • N-Ethyl-alpha-methyl-3-trifluoromethylphenethylamine
    • ZX008
    • Q418928
    • Fenfluramine hydrochloride (Salt/Mix)
    • ethyl({1-[3-(trifluoromethyl)phenyl]propan-2-yl})amine
    • SCHEMBL16215
    • C06996
    • FT-0770401
    • Fenfluramine (-)
    • FENFLURAMINE [INN]
    • Fenfluramine (+)
    • ZX-008
    • DivK1c_000980
    • N-Ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine
    • Tox21_111697
    • FENFLURAMINE [HSDB]
    • Pondimin
    • N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
    • Fenfluraminum (INN-Latin)
    • Fenfluramina
    • DB00574
    • Z-008
    • S-768
    • N-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine
    • DTXSID4023044
    • Phenethylamine, N-ethyl-alpha-methyl-m-(trifluoromethyl)-
    • 3-(Trifluoromethyl)-N-ethyl-alpha-methylphenethylamine
    • AC-16024
    • NCGC00159473-02
    • J5.760F
    • S 768
    • Ponderax (TN)
    • Fenfluramine hydrochloride 100 microg/mL in Acetonitrile
    • MDL: MFCD00864474
    • Inchi: 1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3
    • InChI Key: DBGIVFWFUFKIQN-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)CC(C)NCC)(F)F

Computed Properties

  • Exact Mass: 231.12358
  • Monoisotopic Mass: 231.12348400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Color/Form: White crystalline powder, odorless
  • Density: 1.0950 (estimate)
  • Melting Point: 170°C
  • Boiling Point: bp12 108-112°
  • Flash Point: 100.8±25.9 °C
  • Solubility: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 12.03
  • LogP: log Kow = 3.36
  • Solubility: Soluble in ethanol or chloroform, soluble in water, insoluble in ether
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

DL-Fenfluramine Security Information

DL-Fenfluramine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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TRC
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